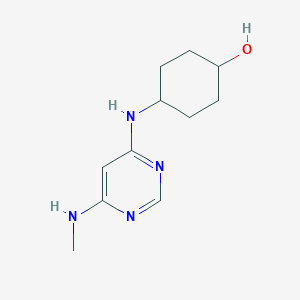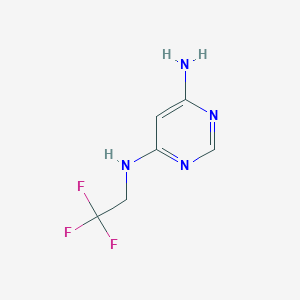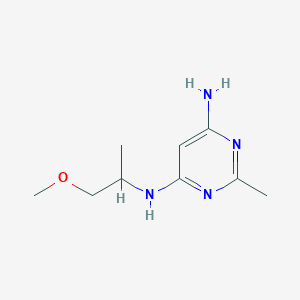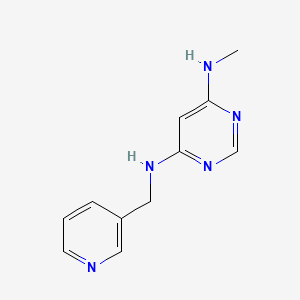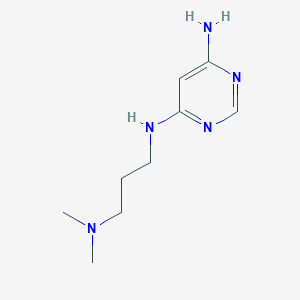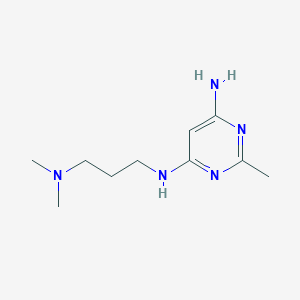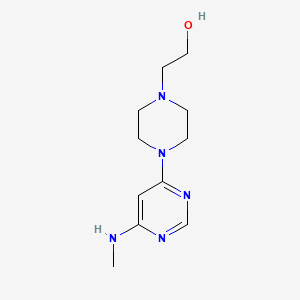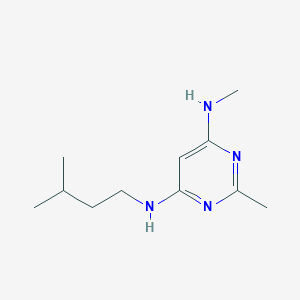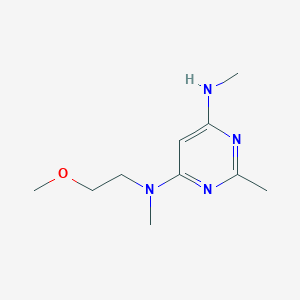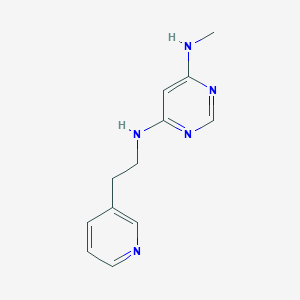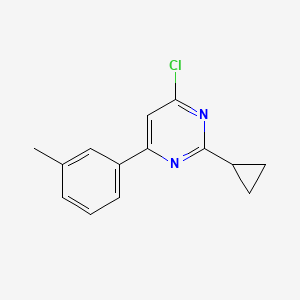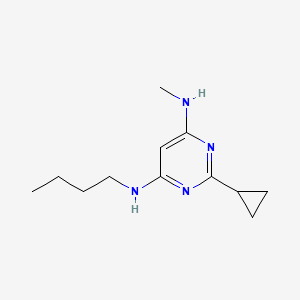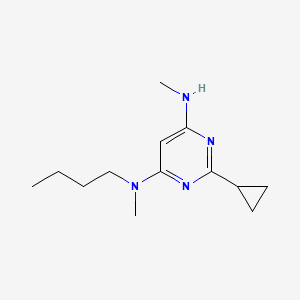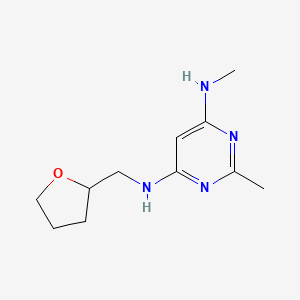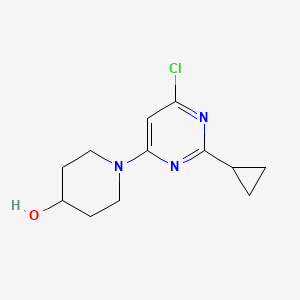
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has long been widespread . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of CPP consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
CPP is a solid compound. It has a molecular weight of 271.74 g/mol.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Research on anticonvulsant compounds, including 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol, has shown insights into their crystal structures through X-ray diffraction. These studies help understand the orientation and electronic properties of such compounds, which are crucial for their pharmacological effects (Georges et al., 1989).
Biological Importance and Molecular Modeling
- Compounds like 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which bear resemblance to 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol, have been studied for their biological importance. Their crystal structures provide valuable data for molecular modeling and understanding the structural characteristics of these molecules (Thimmegowda et al., 2009).
Synthesis and Pharmacological Evaluation
- The synthesis and evaluation of compounds similar to 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol have been conducted, focusing on their potential as 5-HT1A agonists. This research is significant for understanding the pharmacological properties and metabolic stability of such compounds (Dounay et al., 2009).
Antibacterial Activity
- Research into the antibacterial activity of compounds including 1-(4-(4-piperidin-1-yl)phenyl)ethanone has been conducted. These studies contribute to the understanding of the potential antibacterial properties of compounds structurally similar to 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Crystal Structure Studies
- The synthesis and crystal structure analysis of related compounds such as 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide provide insights into their molecular structure and potential bioactivity. Such studies are crucial for developing new pharmaceutical agents (Li et al., 2015).
Zukünftige Richtungen
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the development and application of piperidine derivatives, including CPP, in the field of drug discovery .
Eigenschaften
IUPAC Name |
1-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-7-11(15-12(14-10)8-1-2-8)16-5-3-9(17)4-6-16/h7-9,17H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZBNHICFNUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



